REACTION_CXSMILES
|
N1[CH2:6][CH2:5][O:4]CC1.[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14]1(CCC=O)[CH:19]=CC=[CH:16][CH:15]=1.[OH-].[K+]>CO.C(O)(=O)C>[CH2:13]([CH:15]1[CH2:16][CH2:6][C:5](=[O:4])[CH:19]=[CH:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CCC=O
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
crude product
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The thus-acidified reaction mixture was then stirred at room temperature for 1.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 1-liter four-necked flask equipped with a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
DISTILLATION
|
Details
|
was distilled off with toluene
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 400 ml of toluene
|
Type
|
CUSTOM
|
Details
|
In a 1-liter four-necked flask equipped with a thermometer and a condenser, 70 g of methyl vinyl ketone
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux to the solution over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
10% sulfuric acid was added dropwise to the reaction mixture until the pH of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After separating the resulting lower water layer
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
obtaining 137 g of a crude product
|
Type
|
ADDITION
|
Details
|
were added dropwise to the solution at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
After the residue was charged into a 1-liter four-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap
|
Type
|
DISSOLUTION
|
Details
|
a thermometer to dissolve it in 500 ml of toluene
|
Type
|
ADDITION
|
Details
|
2 g of p-toluenesulfonic acid were added to the solution
|
Type
|
WAIT
|
Details
|
followed by azeotropic dehydration for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the resultant organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
obtaining 119 g of a crude product
|
Type
|
CUSTOM
|
Details
|
This product was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1C=CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |